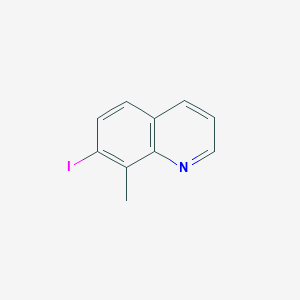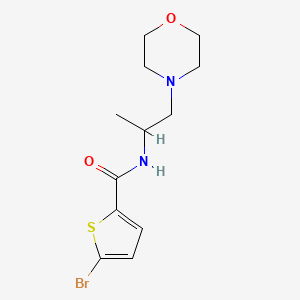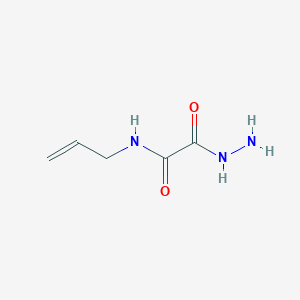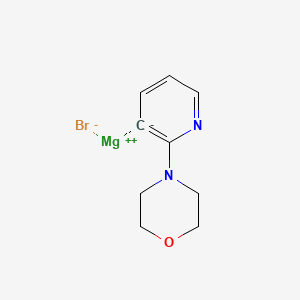
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-nitrogen bonds due to the presence of the morpholine and pyridine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 2-(morpholin-1-yl)pyridine with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalysts: Iodine or a small amount of dibromoethane can be used to activate the magnesium
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is automated to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic molecules
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants
Halides: Alkyl and aryl halides
Electrophiles: Such as carbon dioxide, epoxides, and nitriles
Major Products
Alcohols: From reactions with aldehydes and ketones
Substituted Pyridines: From substitution reactions
Coupled Products: From coupling reactions with electrophiles
科学研究应用
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the modification of biomolecules for research purposes
Medicine: In the development of pharmaceuticals, particularly those involving nitrogen-containing heterocycles
Industry: In the production of fine chemicals and intermediates for various applications
作用机制
The compound exerts its effects through the formation of carbon-carbon and carbon-nitrogen bonds. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the creation of more complex molecules. The presence of the morpholine and pyridine rings enhances the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
- (2-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Morpholin-1-yl)phenyl)magnesium bromide
Uniqueness
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is unique due to the presence of both morpholine and pyridine rings, which provide enhanced reactivity and selectivity in organic synthesis. The combination of these rings allows for the formation of complex molecules that are not easily accessible with other Grignard reagents.
属性
IUPAC Name |
magnesium;4-(3H-pyridin-3-id-2-yl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1-2,4H,5-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYTYLNFERDPBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=[C-]C=CC=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
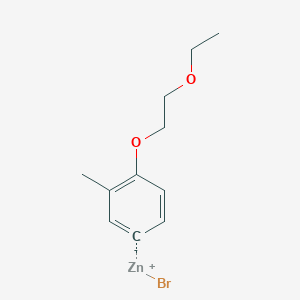
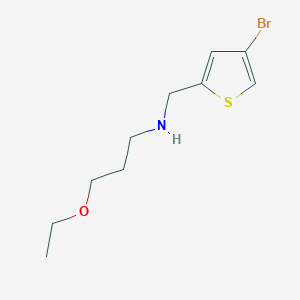
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
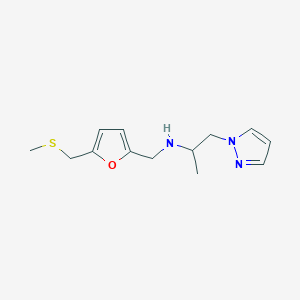
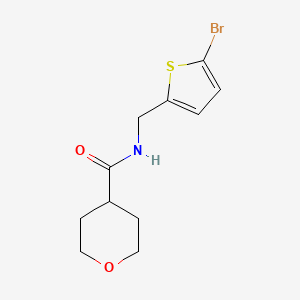
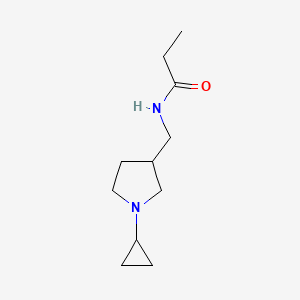
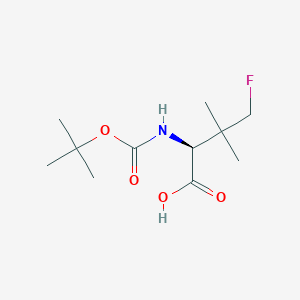

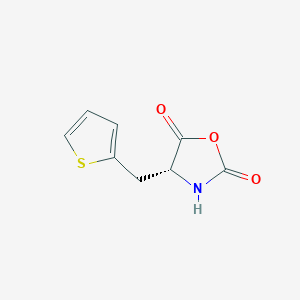
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
